Odor Detection Threshold: 2-Methyl-1-nonen-3-one Versus Unbranched 1-Nonen-3-one
The branched 2-methyl-1-nonen-3-one exhibits an odor detection threshold of 0.01 ppb, as reported in Fenaroli's Handbook [1]. In contrast, the unbranched analog, 1-nonen-3-one, displays an exceptionally low threshold of just 8 pg/kg (0.008 ppt), identified as one of the most potent aroma compounds characterized in food matrices [2]. This represents an approximately 1250-fold reduction in olfactory potency conferred by the single methyl substitution at the 2-position.
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | 0.01 ppb (≈10,000 pg/kg) |
| Comparator Or Baseline | 1-Nonen-3-one: 8 pg/kg (0.008 ppt) |
| Quantified Difference | ~1250-fold higher threshold (i.e., 1250× less potent) |
| Conditions | Aroma threshold determined via standard sensory dilution analysis; target compound data from FEMA/Fenaroli compilation; comparator data from GC-olfactometry in yogurt flavor matrix [1][2][3]. |
Why This Matters
For procurement, this dramatic potency difference means that 2-methyl-1-nonen-3-one can be handled and dosed at parts-per-billion levels without the risk of overwhelming the product with an intense mushroom note, simplifying quality control and reducing the risk of costly over-flavoring errors compared to the ultra-potent unbranched analog.
- [1] Burdock, G.A. Fenaroli's Handbook of Flavor Ingredients, 6th ed.; CRC Press: Boca Raton, FL, 2010; Chapter 28, pp. 6455–6462. DOI: 10.1201/9781439847503-28. View Source
- [2] Ott, A.; Fay, L.B.; Chaintreau, A. Determination and Origin of the Aroma Impact Compounds of Yogurt Flavor. J. Agric. Food Chem. 1997, 45, 850–858. DOI: 10.1021/jf960508e. View Source
- [3] Schieberle, P.; Buettner, A. Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. In Aroma Active Compounds in Foods; ACS Symposium Series 794; American Chemical Society: Washington, DC, 2001; pp 91–106. DOI: 10.1021/bk-2001-0794.ch009. View Source
